

Commercial Availability and Synthetic Routes of 1-(4-Bromophenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(4-Bromophenyl)piperidine**

Cat. No.: **B1277246**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)piperidine is a synthetic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its utility is primarily recognized in the development of novel therapeutic agents, particularly within the realms of neuropharmacology and oncology.^[1] The substituted phenylpiperidine scaffold is a common motif in a variety of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of **1-(4-Bromophenyl)piperidine**, details on its chemical properties, and outlines established experimental protocols for its synthesis.

Commercial Availability and Suppliers

1-(4-Bromophenyl)piperidine is readily available from several chemical suppliers. The purity and quantity offered can vary, catering to the needs of both small-scale research and larger development projects. Below is a summary of offerings from prominent suppliers.

Supplier	Product Number	Purity	Available Quantities	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich	VBP00057	Data not collected by supplier[2]	1 g	22148-20-5	C ₁₁ H ₁₄ BrN	240.14[2]
Fisher Scientific (TCI America)	B3930	≥98.0%	Contact for availability	22148-20-5	C ₁₁ H ₁₄ BrN	240.144[3]
Lab Pro Inc.	B3930-1G	Min. 98.0% (GC,T)	1 g	22148-20-5	C ₁₁ H ₁₄ BrN	240.14[4]
Chem-Impex	06263	Not specified	Contact for availability	22148-20-5	C ₁₁ H ₁₄ BrN	240.14
ChemScene	CS-0186252	≥98%	Contact for availability	22148-20-5	C ₁₁ H ₁₄ BrN	240.14[5]

Physicochemical Properties

Property	Value	Reference
Physical State	Solid	[2][4]
Color	White	[4]
Melting Point	76 °C	[4]
SMILES String	BrC1=CC=C(N2CCCCC2)C=C1	[2]
InChI Key	OACWQRGNHICZFD-UHFFFAOYSA-N	[2][3]

Synthesis of 1-(4-Bromophenyl)piperidine

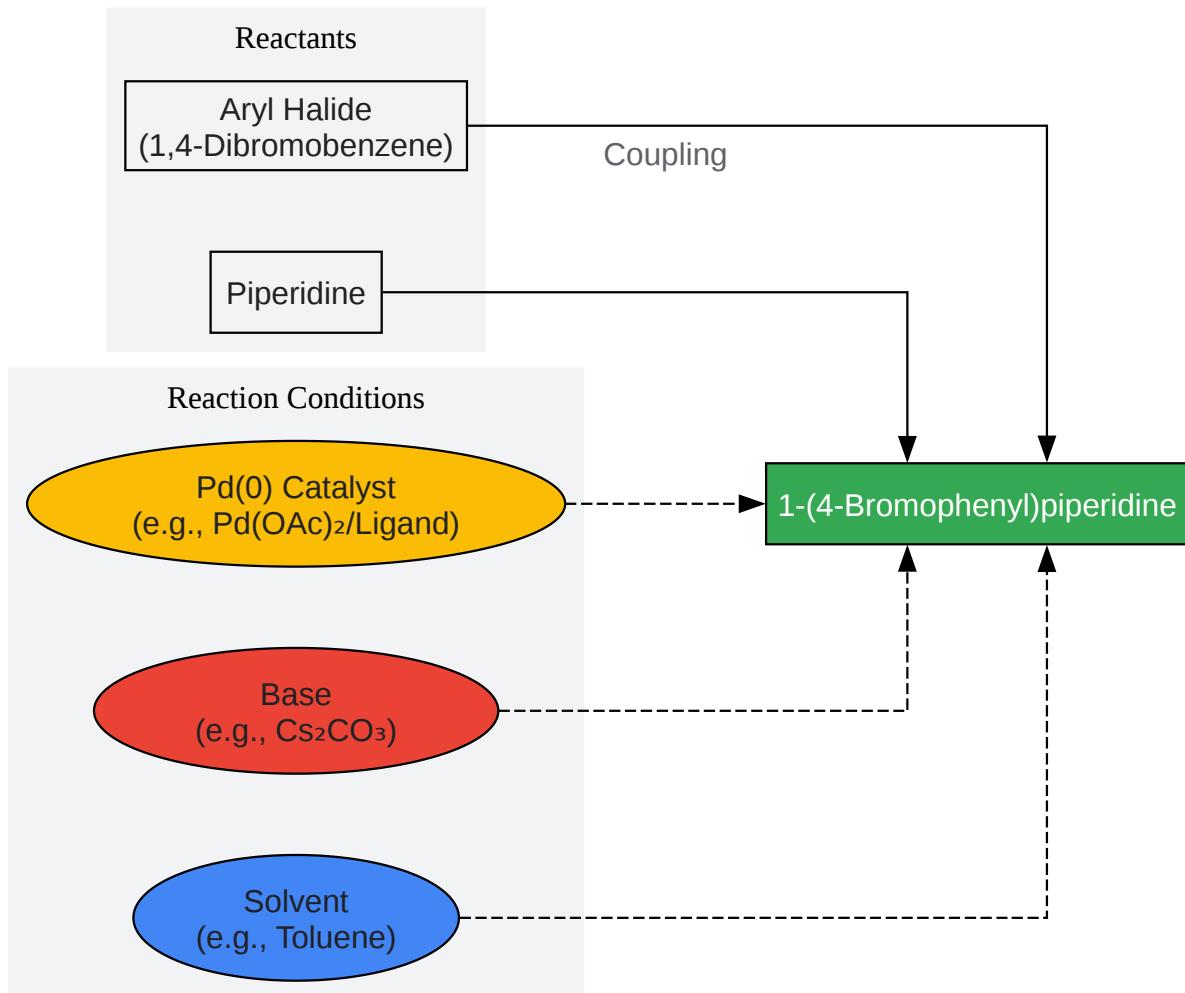
Several synthetic methods for the preparation of **1-(4-Bromophenyl)piperidine** have been reported. A common and efficient approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.^{[5][6]} The reaction typically involves the coupling of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base.

General Procedure:

- To a reaction vessel, add the aryl bromide (e.g., 1,4-dibromobenzene or 4-bromoiodobenzene) (1 equivalent), piperidine (1.1-1.5 equivalents), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (0.05 equivalents), and a phosphine ligand like BINAP (0.08 equivalents).
- Add a suitable base, for instance, cesium carbonate (Cs_2CO_3) (2-3 equivalents), and a solvent such as toluene.
- The reaction mixture is degassed and then heated, typically at temperatures ranging from 80 to 110 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- Reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature, filtered to remove insoluble salts, and the solvent is removed under reduced pressure.
- The crude product is then purified, commonly by silica gel column chromatography, to yield the desired **1-(4-Bromophenyl)piperidine**.



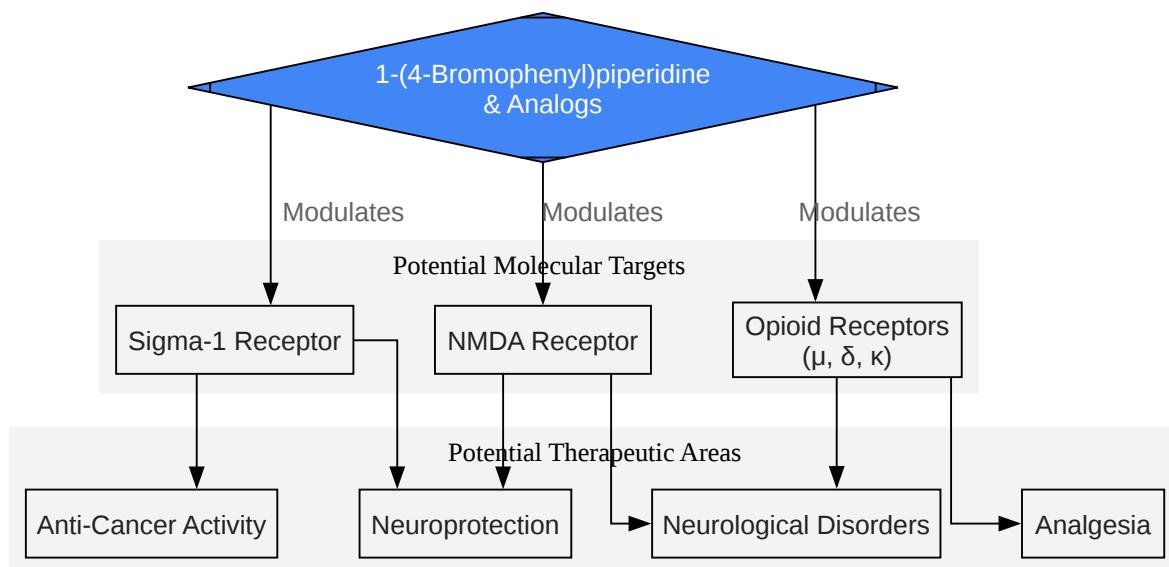
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Caption: Buchwald-Hartwig amination workflow for the synthesis of **1-(4-Bromophenyl)piperidine**.

Biological Context and Potential Applications

Derivatives of 1-phenylpiperidine are widely explored in neuropharmacology due to their interaction with various central nervous system targets. While specific signaling pathways for **1-(4-Bromophenyl)piperidine** are not extensively detailed in publicly available literature, the broader class of phenylpiperidine analogs has been shown to interact with several key

receptors. These include sigma (σ) receptors, N-methyl-D-aspartate (NMDA) receptors, and opioid receptors.^{[7][8][9]} The modulation of these receptors is implicated in a range of neurological and psychiatric conditions, highlighting the potential of **1-(4-Bromophenyl)piperidine** as a scaffold for the development of novel therapeutics.



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Caption: Potential neuropharmacological interactions of 1-phenylpiperidine derivatives.

Conclusion

1-(4-Bromophenyl)piperidine is a commercially accessible and synthetically versatile compound with significant potential in drug discovery and materials science. The well-established Buchwald-Hartwig amination provides a reliable method for its synthesis. Further investigation into the specific biological activities and signaling pathways of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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- To cite this document: BenchChem. [Commercial Availability and Synthetic Routes of 1-(4-Bromophenyl)piperidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277246#commercial-availability-and-suppliers-of-1-4-bromophenyl-piperidine>

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